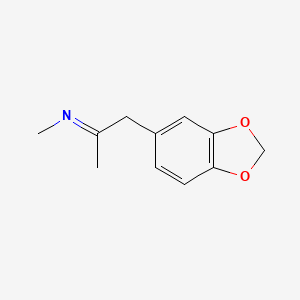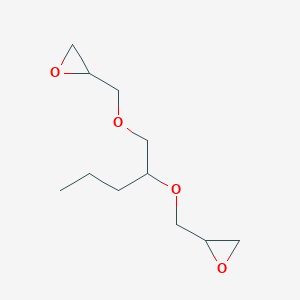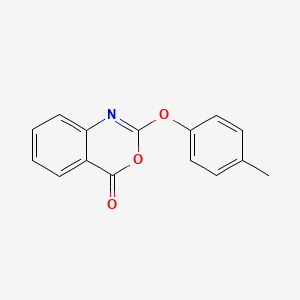![molecular formula C20H30N2O4 B12584164 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)
1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with carboxylic acid and ester groups, as well as an amino group attached to a phenylethyl moiety. The stereochemistry of the compound is defined by the (3R,4S) configuration, which influences its chemical behavior and interactions.
Vorbereitungsmethoden
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions.
Esterification: The ester groups are formed by reacting the carboxylic acids with alcohols under acidic conditions.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Final Configuration: The stereochemistry is controlled through chiral catalysts or starting materials to achieve the (3R,4S) configuration.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering signal transduction pathways, or affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets .
Vergleich Mit ähnlichen Verbindungen
1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- can be compared with similar compounds such as:
1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel-: This compound has a similar pyrrolidine ring structure but differs in the substituents and stereochemistry.
1-tert-butyl 3-ethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.
The uniqueness of 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(1-phenylethylamino)pyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-6-25-18(23)16-12-22(19(24)26-20(3,4)5)13-17(16)21-14(2)15-10-8-7-9-11-15/h7-11,14,16-17,21H,6,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHDWWBEDLSZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)
![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)

propanedinitrile](/img/structure/B12584108.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)


![Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-](/img/structure/B12584156.png)
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)
![(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12584182.png)
